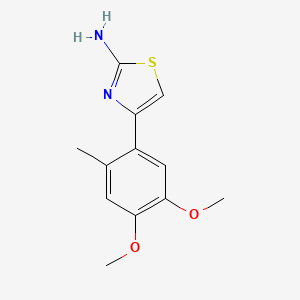

4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine" is a derivative of thiazole, a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen. While the specific compound is not directly studied in the provided papers, related compounds with thiazole cores have been synthesized and analyzed for various properties and potential applications in medicinal chemistry and fluorescence derivatization for analytical purposes .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the condensation of thioamides with α-haloketones or the cyclization of thiosemicarbazones. For instance, novel thiazolyl compounds have been synthesized and characterized using various spectroscopic techniques, including UV, IR, NMR, and mass spectrometry . The synthesis process can be influenced by the substitution pattern on the phenyl ring, which can lead to different tautomeric forms and affect the overall yield and purity of the compounds .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity and interaction with other molecules. X-ray crystallography has been used to determine the structure of related compounds, confirming the presence of tautomeric forms and providing insight into the intramolecular hydrogen bonding patterns that stabilize the structures . Additionally, density functional theory (DFT) calculations have been employed to optimize the structures and predict various bonding features and vibrational wave numbers .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including tautomerization, which is the interconversion between different isomers that differ in the position of a proton and a double bond. Tautomerism can significantly influence the reactivity and interaction of these compounds with biological targets . Furthermore, the presence of substituents such as methoxy groups can affect the electronic effects and conformational freedom of the molecules, leading to different reactivity patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of electron-donating or withdrawing groups can alter these properties, affecting their suitability for various applications. For example, the introduction of methoxy groups can enhance the fluorescence properties of thiazole-based reagents, making them useful for analytical purposes in liquid chromatography . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, can also be indicative of the compound's stability and reactivity, which can be studied using DFT calculations .

Scientific Research Applications

Synthesis and Biochemical Evaluation

4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine and its derivatives have been explored in various studies focusing on their synthesis and potential biological activities. For instance, the synthesis of novel thiazole derivatives and their evaluation for anthelmintic and anti-inflammatory activities have been documented (Shetty, Khazi, & Ahn, 2010). This indicates a potential application in treating inflammatory conditions and parasitic infections.

Theoretical Studies and Molecular Interactions

Theoretical studies have been conducted to understand the molecular interactions and properties of thiazole derivatives. A study exploring intramolecular hydrogen bonds in thiazole derivatives highlights the significance of computational chemistry in predicting the behavior of such compounds (Castro et al., 2007).

Inhibitors in Biological Pathways

Certain thiazole derivatives have been identified as inhibitors in key biological pathways, such as the inhibition of cyclin-dependent kinase-2 (CDK2), which plays a crucial role in cell cycle regulation. This could be pivotal in developing cancer therapies (Wang et al., 2004).

Corrosion Inhibition

Interestingly, thiazoles have also been identified as effective corrosion inhibitors for metals in acidic environments, indicating their potential in industrial applications (Quraishi & Sharma, 2005).

Enzyme Inhibition for Therapeutic Use

The use of thiazole derivatives as enzyme inhibitors, particularly for kynurenine 3-hydroxylase, has been explored. This is relevant in the context of neurological disorders, offering a pathway for therapeutic development (Röver et al., 1997).

Antioxidant and Antimicrobial Properties

Research has also revealed the antioxidant and antimicrobial properties of pyrazolopyridine derivatives, which could be beneficial in the development of new pharmaceuticals (El‐Borai et al., 2013).

Food and Biological Systems

Studies on compounds like methylglyoxal, which contain thiazole structures, indicate their role in biological systems and food, impacting health and disease (Nemet, Varga-Defterdarović, & Turk, 2006).

Antimicrobial Activity Against Diverse Pathogens

The antimicrobial efficacy of thiazole derivatives against a variety of pathogens, including Gram-negative and Gram-positive bacteria, has been reported. This broadens the scope of these compounds in treating infectious diseases (Badiger et al., 2013).

properties

IUPAC Name |

4-(4,5-dimethoxy-2-methylphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-7-4-10(15-2)11(16-3)5-8(7)9-6-17-12(13)14-9/h4-6H,1-3H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZLOGYFHHNTDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=CSC(=N2)N)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Acetyl-4-[(2-methoxyethyl)amino]piperidine](/img/structure/B1334213.png)

![4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride](/img/structure/B1334217.png)

![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid](/img/structure/B1334221.png)